4-(Oxetan-3-yloxy)benzoic acid
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Overview
Description
4-(Oxetan-3-yloxy)benzoic acid is an organic compound with the molecular formula C10H10O4. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by an oxetan-3-yloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxetan-3-yloxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with oxetane derivatives under specific conditions. One common method is the esterification of 4-hydroxybenzoic acid with oxetan-3-ol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(Oxetan-3-yloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or benzaldehyde.
Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.
Scientific Research Applications
4-(Oxetan-3-yloxy)benzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Oxetan-3-yloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. Additionally, the benzoic acid moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: A precursor in the synthesis of 4-(Oxetan-3-yloxy)benzoic acid.
Oxetan-3-ol: Another oxetane derivative used in organic synthesis.
Benzoic acid: The parent compound with similar structural features
Uniqueness
This compound is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. The oxetane ring’s strain and reactivity make this compound valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
4-(oxetan-3-yloxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-10(12)7-1-3-8(4-2-7)14-9-5-13-6-9/h1-4,9H,5-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HINBYFTWTMFIDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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